Corilagin is a natural product found in Euphorbia prostrata, Phyllanthus tenellus, and other organisms with data available.
Corilagin
CAS No.: 23094-69-1
VCID: VC21326048
Molecular Formula: C27H22O18
Molecular Weight: 634.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Corilagin is a polyphenolic compound classified as an ellagitannin, a type of hydrolyzable tannin. It was first isolated in 1951 from the extract of Caesalpinia coriaria, hence its name . This compound is also found in various other plants, including Euphorbia prostrata, Phyllanthus tenellus, Alchornea glandulosa, and the leaves of Punica granatum (pomegranate) . Biological Activities of CorilaginCorilagin exhibits a wide range of biological activities, making it a compound of interest in medical research. Antioxidant and Anti-inflammatory EffectsCorilagin has been shown to possess antioxidant properties and can inhibit the NF-κB pathway, which plays a crucial role in inflammation . It also prevents the release of TNF-α, a pro-inflammatory cytokine . These properties suggest its potential use in treating inflammatory conditions. Cardiovascular EffectsHepatoprotective EffectsRecent studies indicate that corilagin can prevent non-alcoholic fatty liver disease (NAFLD) by improving lipid metabolism and glucose homeostasis in the liver . Ovarian Cancer StudiesIn studies involving ovarian cancer cells (A2780), corilagin showed significant cytotoxic effects with IC50 values of 61.32 μM and 47.81 μM after 24 and 48 hours of treatment, respectively . It was less cytotoxic to normal ovarian epithelial cells, indicating a favorable therapeutic index. Mechanism of Action in Cancer CellsCorilagin induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and cdc2 through the regulation of Myt1 and Wee1 . It also promotes apoptosis in cancer cells, contributing to its anticancer effects. Autophagy InhibitionIn acute myeloid leukemia (AML) cells (HL-60), corilagin inhibited autophagy and induced apoptosis by regulating the miR-451/HMGB1 axis . Table 1: IC50 Values of Corilagin in Ovarian Cancer Cells
Table 2: Biological Activities of Corilagin
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CAS No. | 23094-69-1 | |||||||||||||||||||||||||||
Product Name | Corilagin | |||||||||||||||||||||||||||
Molecular Formula | C27H22O18 | |||||||||||||||||||||||||||
Molecular Weight | 634.5 g/mol | |||||||||||||||||||||||||||
IUPAC Name | [(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1 | |||||||||||||||||||||||||||
Standard InChIKey | TUSDEZXZIZRFGC-XIGLUPEJSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |||||||||||||||||||||||||||
Canonical SMILES | C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |||||||||||||||||||||||||||
Synonyms | 1-O-galloyl-3,6-(R)-hexahydroxydiphenol-beta-D-glucose corilagin |
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PubChem Compound | 73568 | |||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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